molecular formula C11H11NO2 B12894530 5(4H)-Oxazolone, 4-methyl-2-(phenylmethyl)- CAS No. 58482-85-2

5(4H)-Oxazolone, 4-methyl-2-(phenylmethyl)-

Cat. No.: B12894530
CAS No.: 58482-85-2
M. Wt: 189.21 g/mol
InChI Key: MPRJDQMHTHKAKE-UHFFFAOYSA-N
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Description

5(4H)-Oxazolone, 4-methyl-2-(phenylmethyl)- is a versatile heterocyclic building block primarily used in synthetic organic chemistry and medicinal chemistry research. Compounds within the oxazolone family are highly valued as masked equivalents of amino acids, such as glycine, and serve as key intermediates for the construction of more complex heterocyclic structures . For instance, 2-phenyl-5-oxazolone is specifically noted for its use in producing 4-benzylidene-2-phenyl-4H-oxazol-5-one, demonstrating the reactivity of the oxazolone core in condensation reactions . Similarly, other analogues like 2-methyl-4-(phenylmethylene)-oxazol-5(4H)-one highlight the role of the 4-methylene position in forming benzylidene derivatives, which are common scaffolds in drug discovery . Researchers utilize these compounds to develop new pharmaceutical candidates and functional materials. This product is intended for research applications as a chemical reagent and must be handled by qualified personnel. It is soluble in most common organic solvents and often requires storage in cold, air-sensitive conditions to maintain stability . 5(4H)-Oxazolone, 4-methyl-2-(phenylmethyl)- is strictly for Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Properties

CAS No.

58482-85-2

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-benzyl-4-methyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C11H11NO2/c1-8-11(13)14-10(12-8)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

MPRJDQMHTHKAKE-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(=N1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Method Description

This classical method involves a two-step process:

  • N-Acetylation of Glycine : Glycine is reacted with acetic anhydride in aqueous medium to form acetylglycine.
  • Cyclization with Benzaldehyde : Acetylglycine is then condensed with benzaldehyde in the presence of sodium acetate and acetic anhydride under reflux conditions, leading to the formation of the oxazolone ring with the desired 2-benzyl and 4-methyl substituents.

Reaction Conditions and Yields

Step Reagents/Conditions Notes
N-Acetylation Glycine + Acetic anhydride, aqueous, room temp Forms acetylglycine
Cyclization (Erlenmeyer) Acetylglycine + Benzaldehyde + NaOAc + Ac2O, reflux (100–120°C), 2–4 hours High yield (typically >70%)

This method is well-documented for producing oxazolones with good purity and yield, suitable for laboratory and potential industrial scale-up.

Catalytic Cyclization Using Vinyl Azides and Carbon Dioxide

Method Description

A novel and efficient method involves the catalytic cyclization of benzyl vinyl azide with carbon dioxide in a polar organic solvent, catalyzed by metal halides such as palladium chloride, with specific ligands to facilitate the reaction.

Key Reaction Parameters

Parameter Details
Raw Materials Benzyl vinyl azide, CO₂
Catalyst Palladium chloride (PdCl₂), 0.04–0.06 molar equiv.
Ligand 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)
Solvent N-Methylpyrrolidone (NMP)
Temperature 75–85 °C
Reaction Type Catalytic cyclization

Advantages and Limitations

  • Advantages : Short synthetic route, mild reaction conditions, high product yield.
  • Limitations : Use of noble metal catalysts (Pd), relatively high cost, and requirement for controlled reaction conditions (pressure and temperature).

Condensation of N-Acyl Amino Acids with Aromatic Aldehydes Using Catalysts

Method Description

This method involves the condensation of N-benzoyl or N-acetyl glycine with aromatic aldehydes (e.g., benzaldehyde) in the presence of catalysts such as zinc oxide, bismuth(III) salts, or lead acetate in ethanol at room temperature.

Reaction Conditions and Catalysts

Catalyst Solvent Temperature Notes
Zinc oxide Ethanol Room temp Mild conditions, moderate yield
Bi(III) salts Ethanol Room temp Enhanced catalytic activity
Pb(OAc)₂ Ethanol Room temp Effective but toxic catalyst

This approach is advantageous for its mild conditions and potential for functional group tolerance, producing various substituted oxazolones including 4-methyl-2-(phenylmethyl) derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Yield (%) Advantages Limitations
Erlenmeyer Azlactone Synthesis Glycine, Acetic anhydride, Benzaldehyde Sodium acetate, Acetic anhydride, reflux 70–85 Well-established, scalable Requires reflux, acetic anhydride handling
Catalytic Cyclization Benzyl vinyl azide, CO₂ PdCl₂, IPr ligand, NMP, 75–85 °C High Short route, mild conditions Expensive catalyst, high-pressure CO₂
Condensation with Catalysts N-acyl glycine, Aromatic aldehyde ZnO, Bi(III), Pb(OAc)₂, ethanol, RT Moderate Mild conditions, room temp Catalyst toxicity (Pb), moderate yield

Research Findings and Notes

  • The Erlenmeyer synthesis remains the most classical and widely used method for preparing 5(4H)-oxazolones with various substituents, including 4-methyl-2-(phenylmethyl)- derivatives, due to its simplicity and reproducibility.
  • The catalytic cyclization method using vinyl azides and CO₂ represents a modern, innovative approach that aligns with green chemistry principles by utilizing CO₂ as a carbon source, though it requires noble metal catalysts and specialized conditions.
  • Catalytic condensation methods using metal oxides or salts provide alternative mild routes, often at room temperature, but may involve toxic catalysts and lower yields.
  • The choice of method depends on factors such as desired scale, cost, available equipment, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-4-methyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of substituted oxazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-benzyl-4-methyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4-methyloxazol-5(4H)-one: Similar structure but with a phenyl group instead of a benzyl group.

    2-benzyl-4-ethyloxazol-5(4H)-one: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-benzyl-4-methyloxazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes.

Biological Activity

5(4H)-Oxazolone, 4-methyl-2-(phenylmethyl)-, also known by its IUPAC name (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, is a compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in pharmaceuticals.

The molecular formula of 5(4H)-Oxazolone, 4-methyl-2-(phenylmethyl)- is C16H15NO2, with a molecular weight of approximately 249.3 g/mol. It features an oxazolone ring, which contributes to its reactivity and biological activity. Key physical properties include:

  • Density : 1.16 g/cm³
  • Boiling Point : 386.5 °C at 760 mmHg
  • Flash Point : 175.6 °C

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including the Erlenmeyer–Plöchl reaction. Variations in yield and purity depend on the specific method used. The following table summarizes different synthesis routes:

Synthesis MethodYield (%)Notes
Erlenmeyer–Plöchl reactionUp to 94%Commonly used for oxazolone synthesis
Microwave irradiationHighEfficient for producing benzamide derivatives from oxazolones
Traditional organic synthesisVariableMay require optimization for desired applications

Biological Activity

5(4H)-Oxazolone derivatives exhibit a range of biological activities, making them promising candidates for drug development. The compound has been studied for its potential anti-inflammatory, antimicrobial, and antioxidant properties.

Anti-inflammatory Activity

Research indicates that certain derivatives of 5(4H)-Oxazolone effectively inhibit lipid peroxidation and possess strong anti-inflammatory effects. For example, compounds derived from this class have shown significant inhibition of carrageenan-induced paw edema in animal models .

Key Findings:

  • Compounds 2a and 2c demonstrated an average lipid peroxidation inhibition of 86.5% .
  • The most potent lipoxygenase inhibitor among the derivatives was identified as compound 4c , with an IC50 value of 41 μM .

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of oxazolone derivatives. The presence of the oxazolone ring enhances interaction with biological macromolecules, which may lead to effective antimicrobial mechanisms .

Antioxidant Activity

The antioxidant activity of these compounds has been linked to their ability to scavenge free radicals and inhibit oxidative stress-related pathways. The structure-activity relationship suggests that modifications in substituents can significantly affect their biological efficacy .

Case Studies

  • Inhibition of Lipoxygenase : A study evaluated various oxazolone derivatives for their lipoxygenase inhibitory activity. The findings revealed that structural modifications could enhance or diminish this activity, indicating a need for further exploration in drug design .
  • Analgesic Effects : In vivo studies have demonstrated that certain oxazolone derivatives exhibit analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in pain management therapies .

Q & A

Q. What are the common synthetic routes for preparing 5(4H)-Oxazolone derivatives, such as 4-methyl-2-(phenylmethyl)-5(4H)-Oxazolone?

Methodological Answer: A widely used method involves cyclodehydration of N-acyl-α-amino acids. For example, hippuric acid (N-benzoylglycine) reacts with aldehydes (e.g., 2-thiophenecarboxaldehyde) under acidic conditions to form oxazolones via Erlenmeyer azlactone synthesis . Alternative routes include Friedel-Crafts alkylation of aromatic hydrocarbons using α-acylamino ketones derived from oxazolones . Key steps:

  • Cyclodehydration : Catalyzed by acetic anhydride or phosphorus oxychloride.
  • Solvent-free conditions : Dodecatungstophosphoric acid (H₃PW₁₂O₄₀) or SmCl₃ reduces reaction time (15–30 min) and improves yields (85–92%) .

Q. Which spectroscopic techniques are essential for characterizing 5(4H)-Oxazolone derivatives, and what key data should researchers prioritize?

Methodological Answer:

  • FTIR : Confirm carbonyl (C=O) stretching at 1700–1750 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ .
  • NMR : ¹H NMR identifies substituents (e.g., phenylmethyl protons at δ 4.3–4.5 ppm as singlet). ¹³C NMR resolves oxazolone ring carbons (C=O at ~165 ppm) .
  • Mass Spectrometry : LC-ESI-MS/MS or GC-EI-MS detects molecular ions (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CO or alkyl groups) .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) studies predict and correlate the electronic properties of 5(4H)-Oxazolone derivatives with experimental data?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G(d)) model HOMO-LUMO gaps and absorption spectra. For example:

  • HOMO/LUMO Values : Experimental cyclic voltammetry data for 4-methyl-2-(phenylmethyl) derivatives show HOMO = -5.87 eV and LUMO = -2.85 eV, aligning with DFT-predicted energy gaps (~3.02 eV) .
  • UV-Vis Absorption : DFT predicts π→π* transitions (e.g., ~370 nm), validated experimentally. Discrepancies >10 nm may indicate solvent effects or aggregation .

Q. What catalytic systems optimize the solvent-free synthesis of 5(4H)-Oxazolone derivatives?

Methodological Answer:

  • Heteropolyacids : H₃PW₁₂O₄₀ achieves 90% yield in 15 min at room temperature .
  • Lanthanide Catalysts : SmCl₃ enhances regioselectivity for arylidene derivatives.
  • Microwave Assistance : Reduces reaction time by 50% (e.g., 10 min vs. 20 min conventional heating) .
    Key Parameters :
    • Catalyst loading: 5–10 mol%.
    • Substrate ratio (aldehyde:amino acid): 1:1.2.

Q. How do substituents influence the photophysical properties of 5(4H)-Oxazolone derivatives, and how can contradictions in literature data be resolved?

Methodological Answer:

  • Electron-Withdrawing Groups (EWG) : Shift absorption to longer wavelengths (e.g., nitro groups increase λmax by 20–30 nm) .
  • Electron-Donating Groups (EDG) : Reduce extinction coefficients (e.g., methoxy groups lower ε by 15–20%).
  • Resolving Contradictions :
    • Solvent Polarity : Acetonitrile vs. DMF can shift λmax by 10–15 nm .
    • Aggregation : Concentration-dependent studies (1–100 µM) identify excimer formation .

Q. What is the role of 5(4H)-Oxazolones as intermediates in Diels-Alder reactions for synthesizing bicyclic heterocycles?

Methodological Answer: Oxazolones act as dienophiles in [4+2] cycloadditions. For example:

  • Danishefsky’s Diene : Reacts with 4-methylene oxazolones to form 7-azabicyclo[2.2.1]heptane scaffolds, precursors to proline analogs .
  • Stereochemical Control : Substituents on the oxazolone ring dictate endo/exo selectivity (e.g., phenylmethyl groups favor endo transition states) .

Q. How can researchers design oxazolone-based inhibitors for enzymes like tyrosinase or COX-2?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • 4-Methyl Group : Enhances hydrophobic binding to tyrosinase (IC₅₀ = 1.2 µM vs. 8.5 µM for unsubstituted analogs) .
    • Phenylmethyl Moiety : Increases COX-2 selectivity (SI > 50) by fitting into the hydrophobic pocket .
  • In Silico Screening : Docking studies (AutoDock Vina) validate binding poses using crystal structures (PDB: 1P9M for COX-2) .

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